molecular formula C19H17ClFN3OS B2771012 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 899935-14-9

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2771012
CAS No.: 899935-14-9
M. Wt: 389.87
InChI Key: NSIOXFBTVHSULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl-bridged acetamide derivative featuring a 2,2-dimethyl-2H-imidazole core substituted with a 4-chlorophenyl group at position 3. The acetamide moiety is linked to a 3-fluorophenyl group via the nitrogen atom. Its molecular formula is C₁₉H₁₆ClFN₃OS, with a molecular weight of 403.87 g/mol. Amides of this class are noted for their coordination capabilities and structural resemblance to bioactive molecules like benzylpenicillin derivatives .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-19(2)23-17(12-6-8-13(20)9-7-12)18(24-19)26-11-16(25)22-15-5-3-4-14(21)10-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIOXFBTVHSULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorophenyl and fluorophenyl groups, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and its analogs, focusing on substituents, molecular conformation, and pharmacological implications.

Table 1: Structural and Functional Comparison of Related Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound C₁₉H₁₆ClFN₃OS 5-(4-ClPh), 2,2-dimethylimidazole; N-(3-FPh) 403.87 Sulfanyl bridge; enhanced rigidity from dimethylimidazole
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide C₂₀H₁₇BrClN₃OS 5-(4-BrPh), 1-allylimidazole; N-(4-ClPh) 462.79 Bromophenyl substitution; allyl group increases steric bulk
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₁₇H₁₂Cl₂N₃OS 5-(4-ClPh), 1H-imidazole; N-(4-ClPh) 377.27 Lacks dimethyl group; reduced conformational rigidity
N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide C₁₆H₁₂ClN₃O₂S Benzothiazole core; 6-OCH₃; N-(4-ClPh) 345.80 Benzothiazole scaffold; methoxy group may enhance solubility
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl; dihydro-pyrazol; planar amide 402.27 Planar amide enables hydrogen-bonded dimers; variable dihedral angles (54.8°–77.5°)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide C₁₈H₁₈FN₃O₂S·2H₂O 4-FPh; methylsulfinylimidazole; pyridylacetamide 423.47 (anhydrous) Sulfoxide chirality impacts pharmacokinetics; dihedral angle = 24.9°

Key Comparative Insights

Bromophenyl substitution () increases molecular weight and lipophilicity, which could affect membrane permeability but may reduce metabolic stability .

Conformational Flexibility: The 2,2-dimethylimidazole core in the target compound restricts rotational freedom, likely stabilizing interactions with hydrophobic binding pockets. In contrast, the non-methylated imidazole in adopts a more flexible conformation . Dihedral angles between aromatic rings (e.g., 24.9° in vs. 54.8°–77.5° in ) influence molecular packing and crystal stability, which are critical for solid-state formulations .

Functional Group Contributions :

  • Sulfanyl bridges (common in all compounds) facilitate π-π stacking and hydrogen bonding, as seen in ’s R₂²(10) dimer motifs .
  • Sulfoxide groups () introduce chirality, which can lead to enantiomer-specific pharmacodynamic profiles, as observed in sulfoxide-based therapeutics .

Pharmacokinetic Implications :

  • Benzothiazole derivatives () exhibit improved solubility due to polar methoxy/ethoxy groups but may suffer from reduced bioavailability compared to imidazole-based analogs .

Biological Activity

2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN3OSC_{19}H_{20}ClN_3OS, with a molecular weight of approximately 401.9 g/mol. The structure features a chlorophenyl group, a dimethylimidazole ring, and an acetamide moiety.

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃OS
Molecular Weight401.9 g/mol
CAS Number899906-04-8
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in cellular processes, leading to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives, including this compound, show promising antimicrobial effects. In vitro tests have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing effective inhibition at concentrations as low as 2 µg/mL against resistant strains like Staphylococcus aureus.

Anticancer Activity

The anticancer potential has been explored through various assays:

  • Cell Viability Assays : The compound was tested on different cancer cell lines (e.g., Caco-2 and A549). Results indicated a reduction in cell viability by up to 39.8% compared to untreated controls.
    Cell Line% Viability (Control)% Viability (Compound)
    Caco-2100%60.2%
    A549100%70%
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways.

Case Studies

Several case studies have highlighted the biological activity of similar imidazole derivatives:

  • Neuroprotective Effects : A related compound demonstrated protective effects against neuroinflammation in models of Parkinson's disease by inhibiting nitric oxide production in activated microglia .
  • Antifungal Properties : Other derivatives showed significant antifungal activity against drug-resistant Candida strains, suggesting a broader spectrum of antimicrobial action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.